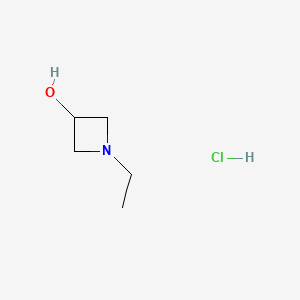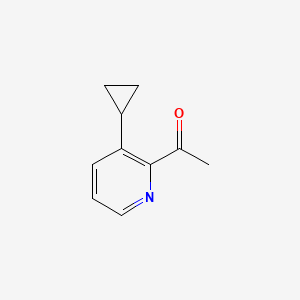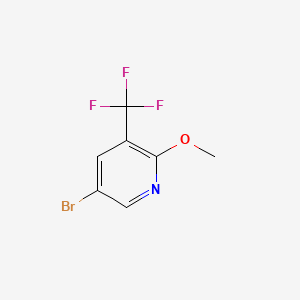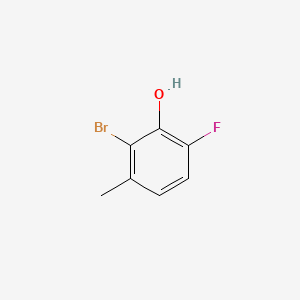
2-Bromo-6-fluoro-3-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-fluoro-3-methylphenol is a reagent used in chemoselective and regioselective oxybromination of phenols .
Synthesis Analysis
The synthesis of 2-Bromo-6-fluoro-3-methylphenol can be achieved through the bromination of o-cresol using bromine in chloroform. The reaction proceeds under reflux conditions with the addition of sodium bicarbonate as a base.Molecular Structure Analysis
The molecular formula of 2-Bromo-6-fluoro-3-methylphenol is C7H6BrFO . It has an average mass of 205.024 Da and a monoisotopic mass of 203.958603 Da .Chemical Reactions Analysis
2-Bromo-6-fluoro-3-methylphenol is used in various chemical reactions. For instance, it is used as a reagent in the chemoselective and regioselective oxybromination of phenols .Physical And Chemical Properties Analysis
2-Bromo-6-fluoro-3-methylphenol has a density of 1.6±0.1 g/cm3 . It has a boiling point of 198.7±35.0 °C at 760 mmHg . The compound has a molar refractivity of 40.6±0.3 cm3 . It has 1 H bond acceptor and 1 H bond donor .Applications De Recherche Scientifique
Phenols, including “2-Bromo-6-fluoro-3-methylphenol”, are often used in organic chemistry and materials science due to their reactivity and ability to form polymers . They can also be used in the synthesis of dyes, drugs, and plastics .
-
Organic Chemistry
- Phenols like “2-Bromo-6-fluoro-3-methylphenol” are often used as precursors or building blocks for more complex molecules . They can participate in various reactions due to their reactivity .
- Methods of application: The specific methods would depend on the reaction being carried out. Typically, phenols can be used in substitution reactions, oxidation reactions, and polymerization reactions .
- Outcomes: The outcomes would vary based on the specific reaction. In general, phenols can be used to synthesize a wide range of organic compounds .
-
Materials Science
- Phenols can form polymers, which have applications in materials science .
- Methods of application: This typically involves a polymerization reaction, where the phenol reacts with a suitable monomer to form a polymer .
- Outcomes: The result is a new material with properties that depend on the specific phenol and monomer used .
-
Dye Synthesis
-
Drug Synthesis
-
Plastic Synthesis
- Phenols can be used in the synthesis of plastics .
- Methods of application: This typically involves a polymerization reaction, where the phenol reacts with a suitable monomer to form a polymer .
- Outcomes: The result is a new plastic material with properties that depend on the specific phenol and monomer used .
-
Chemoselective and Regioselective Oxybromination
- “2-Bromo-3-methylphenol” can be used in chemoselective and regioselective oxybromination of phenols .
- Methods of application: This involves a specific organic reaction where “2-Bromo-3-methylphenol” is used as a reagent .
- Outcomes: The result is a brominated phenol, which can be used as a building block in further reactions .
-
Organic Chemistry
- Phenols like “2-Bromo-6-fluoro-3-methylphenol” are often used as precursors or building blocks for more complex molecules . They can participate in various reactions due to their reactivity .
- Methods of application: The specific methods would depend on the reaction being carried out. Typically, phenols can be used in substitution reactions, oxidation reactions, and polymerization reactions .
- Outcomes: The outcomes would vary based on the specific reaction. In general, phenols can be used to synthesize a wide range of organic compounds .
-
Materials Science
- Phenols can form polymers, which have applications in materials science .
- Methods of application: This typically involves a polymerization reaction, where the phenol reacts with a suitable monomer to form a polymer .
- Outcomes: The result is a new material with properties that depend on the specific phenol and monomer used .
-
Dye Synthesis
-
Drug Synthesis
-
Plastic Synthesis
- Phenols can be used in the synthesis of plastics .
- Methods of application: This typically involves a polymerization reaction, where the phenol reacts with a suitable monomer to form a polymer .
- Outcomes: The result is a new plastic material with properties that depend on the specific phenol and monomer used .
-
Chemoselective and Regioselective Oxybromination
- “2-Bromo-3-methylphenol” can be used in chemoselective and regioselective oxybromination of phenols .
- Methods of application: This involves a specific organic reaction where “2-Bromo-3-methylphenol” is used as a reagent .
- Outcomes: The result is a brominated phenol, which can be used as a building block in further reactions .
Safety And Hazards
2-Bromo-6-fluoro-3-methylphenol is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Propriétés
IUPAC Name |
2-bromo-6-fluoro-3-methylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-4-2-3-5(9)7(10)6(4)8/h2-3,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEISQLNDDJAGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682119 |
Source


|
| Record name | 2-Bromo-6-fluoro-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-fluoro-3-methylphenol | |
CAS RN |
1226808-63-4 |
Source


|
| Record name | 2-Bromo-6-fluoro-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Benzhydryl-2-azaspiro[3.3]heptan-5-one](/img/structure/B572725.png)
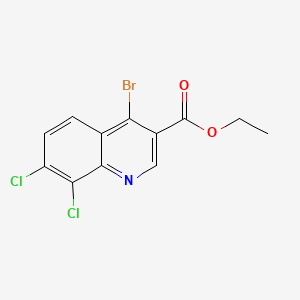
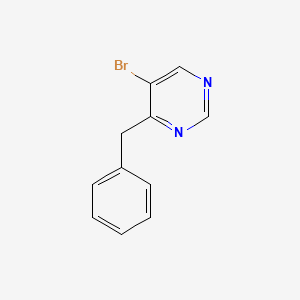
![3-Chloro-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B572732.png)
![6-tert-Butyl 3-methyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B572733.png)
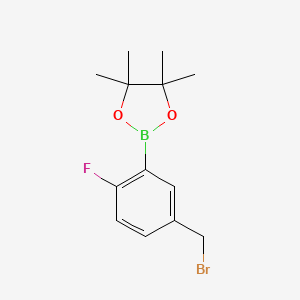
![3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B572735.png)
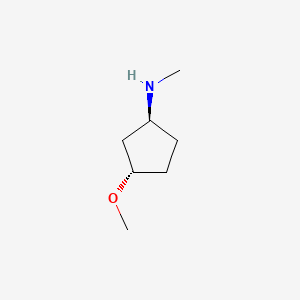
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea](/img/structure/B572738.png)
